1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2F3N2 and a molecular weight of 269.14 g/mol . This compound is known for its unique structural features, including the presence of a trifluoromethyl group attached to a piperidine ring, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoromethylating agents.
Reaction Conditions:
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and enzyme interactions due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug-receptor interactions .
Comparison with Similar Compounds
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-(trifluoromethyl)piperidin-4-amine: This compound has a benzyl group instead of an ethyl group, which affects its chemical reactivity and biological activity.
1-(2,2,2-Trifluoroethyl)piperidin-4-amine: The presence of a trifluoroethyl group instead of a trifluoromethyl group results in different physicochemical properties and applications.
Properties
IUPAC Name |
1-ethyl-4-(trifluoromethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2.2ClH/c1-2-13-5-3-7(12,4-6-13)8(9,10)11;;/h2-6,12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHIVGVWPJJDKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C(F)(F)F)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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